tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodo substituent on the pyridine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-iodo-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine ring.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It may be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The carbamate group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of the iodo substituent, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity in biological systems compared to its brominated or chlorinated analogs .
Properties
Molecular Formula |
C12H17IN2O2 |
---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
tert-butyl N-[(6-iodo-2-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17IN2O2/c1-8-9(5-6-10(13)15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16) |
InChI Key |
ASBHFCDMGILQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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